molecular formula C12H24N2 B11902481 7-Isobutyl-2,7-diazaspiro[4.5]decane

7-Isobutyl-2,7-diazaspiro[4.5]decane

Cat. No.: B11902481
M. Wt: 196.33 g/mol
InChI Key: IKCKJTJQBNDVCS-UHFFFAOYSA-N
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Description

7-Isobutyl-2,7-diazaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isobutyl-2,7-diazaspiro[4.5]decane can be achieved through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective formation of the spiro scaffold .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of commercially available reagents and catalysts to facilitate large-scale synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Isobutyl-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Isobutyl-2,7-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a scaffold in drug discovery, particularly in the design of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of 7-Isobutyl-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 2-Methyl-2,7-diazaspiro[4.5]decane
  • 8-Methyl-2,8-diazaspiro[4.5]decane
  • 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane

Comparison: 7-Isobutyl-2,7-diazaspiro[4.5]decane is unique due to its isobutyl substituent, which imparts distinct steric and electronic properties. This differentiates it from similar compounds, making it a valuable scaffold for the development of novel chemical entities with specific biological activities .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

7-(2-methylpropyl)-2,7-diazaspiro[4.5]decane

InChI

InChI=1S/C12H24N2/c1-11(2)8-14-7-3-4-12(10-14)5-6-13-9-12/h11,13H,3-10H2,1-2H3

InChI Key

IKCKJTJQBNDVCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC2(C1)CCNC2

Origin of Product

United States

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